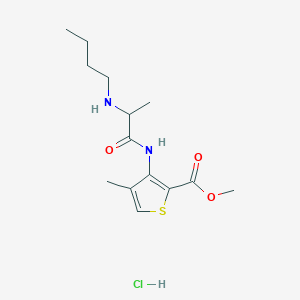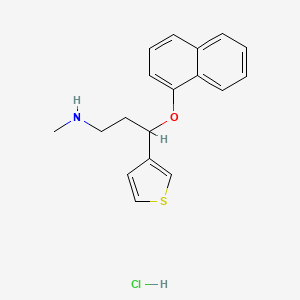
Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Duloxetine EP Impurity F, also known as Duloxetine 3-Acetyl Hydrochloride, is a chemical compound used primarily in the pharmaceutical industry. It is an impurity standard of Duloxetine, a medication widely used to treat major depressive disorder, generalized anxiety disorder, and certain types of chronic pain conditions. Duloxetine EP Impurity F is crucial for the analytical method development, method validation, and quality control during the commercial production of Duloxetine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine EP Impurity F involves several steps, starting from the basic chemical structure of Duloxetine. The process typically includes the acetylation of Duloxetine to introduce the acetyl group at the desired position. The reaction conditions often involve the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of Duloxetine EP Impurity F follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
Duloxetine EP Impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group in Duloxetine EP Impurity F can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acetyl chloride or acetic anhydride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Duloxetine EP Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the identification and quantification of impurities in Duloxetine formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for quality control.
Biological Studies: Investigated for its potential biological activities and interactions with biological molecules.
Industrial Applications: Utilized in the production and quality assurance of Duloxetine and related pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Duloxetine EP Impurity F is closely related to that of Duloxetine. Duloxetine is a serotonin-norepinephrine reuptake inhibitor, which means it increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into neurons. This action helps regulate mood and alleviate pain signals. The impurity itself may not have significant pharmacological effects but is essential for ensuring the purity and efficacy of the final pharmaceutical product.
Comparación Con Compuestos Similares
Similar Compounds
Duloxetine EP Impurity A: Another impurity standard of Duloxetine with a different chemical structure.
Duloxetine EP Impurity B: A related compound used for similar analytical purposes.
Duloxetine EP Impurity C: Another impurity standard with distinct chemical properties.
Uniqueness
Duloxetine EP Impurity F is unique due to its specific acetylation at the 3-position, which distinguishes it from other impurities. This specific modification is crucial for the accurate identification and quantification of impurities in Duloxetine formulations, ensuring the safety and efficacy of the pharmaceutical product.
Propiedades
Número CAS |
1104890-90-5 |
|---|---|
Fórmula molecular |
C18H20ClNOS |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;/h2-8,10,12-13,17,19H,9,11H2,1H3;1H/t17-;/m0./s1 |
Clave InChI |
OXTVVINBECSMHI-LMOVPXPDSA-N |
SMILES isomérico |
CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.Cl |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


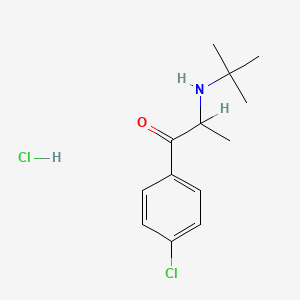

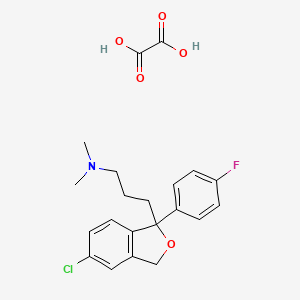
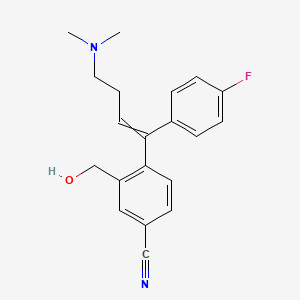
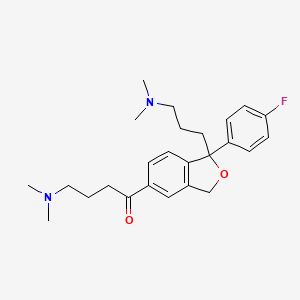
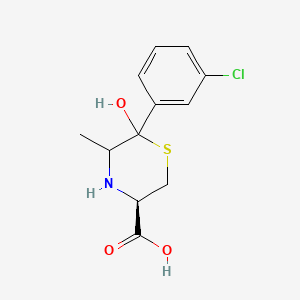
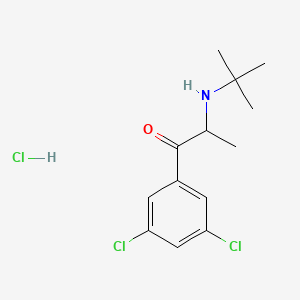
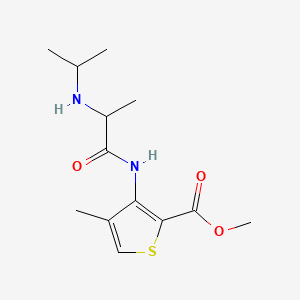
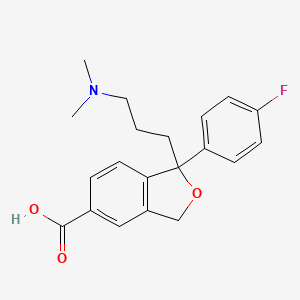
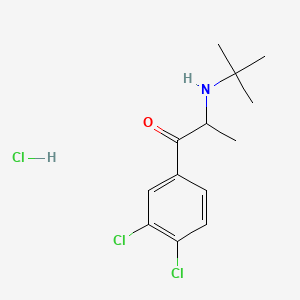

![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)
